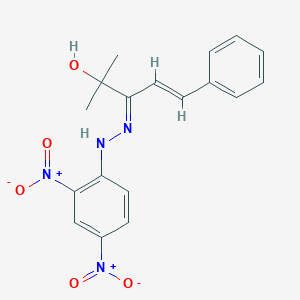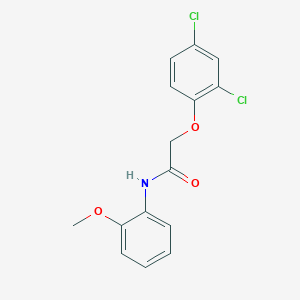![molecular formula C33H35N3O5S B386645 N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE](/img/structure/B386645.png)
N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes benzyloxy, ethoxybenzylidene, hydrazino, oxoethyl, and isopropylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Oxoethyl Group: The hydrazone intermediate is then reacted with an oxoethylating agent to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the oxoethylated hydrazone with 4-isopropylbenzenesulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
N-({N'-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can be compared with similar compounds such as:
N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-{2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-3-bromobenzamide: Similar structure but with a bromine atom on the benzene ring.
Propiedades
Fórmula molecular |
C33H35N3O5S |
|---|---|
Peso molecular |
585.7g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C33H35N3O5S/c1-4-40-32-21-27(15-20-31(32)41-24-26-11-7-5-8-12-26)22-34-35-33(37)23-36(29-18-16-28(17-19-29)25(2)3)42(38,39)30-13-9-6-10-14-30/h5-22,25H,4,23-24H2,1-3H3,(H,35,37)/b34-22+ |
Clave InChI |
GXUKGEQPUXYXFZ-PPOKSSTKSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B386564.png)
![2-methyl-N-[2-[[(E)-[2-[(2-nitrophenyl)methoxy]phenyl]methylideneamino]carbamoyl]phenyl]benzamide](/img/structure/B386567.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B386568.png)

![4-[(E)-{2-[(4-ethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B386572.png)

![4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B386575.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B386576.png)

![N-{2-[4-(diethylamino)phenyl]-1-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide](/img/structure/B386580.png)
![2-(3-bromophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B386581.png)
![2-(Benzoyloxy)-5-[2-(8-quinolinyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B386583.png)
![2-chloro-N-[(1Z)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B386584.png)
